molecular formula C12H5BrCl2N2O2 B6058997 3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B6058997
M. Wt: 359.99 g/mol
InChI Key: ZTVRCJSOAVWQNC-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring substituted with a bromine atom, a dichlorophenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively. Conditions vary depending on the desired transformation.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(3,4-difluorophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole stands out due to the presence of both bromine and dichlorophenyl groups, which impart unique electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)6-1-2-7(14)8(15)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVRCJSOAVWQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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